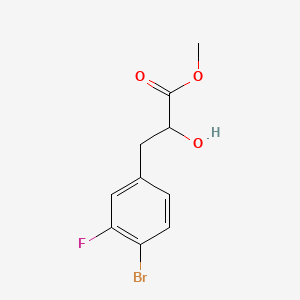![molecular formula C10H17NO2 B13554266 8-Azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13554266.png)
8-Azaspiro[4.5]decane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azaspiro[45]decane-1-carboxylic acid is a heterocyclic compound characterized by a spirocyclic structure containing both nitrogen and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]decane-1-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
8-Azaspiro[4.5]decane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
8-Azaspiro[4.5]decane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 8-Azaspiro[4.5]decane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the functional groups present on the molecule. For example, in drug development, it may interact with enzymes involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 8-Oxa-2-azaspiro[4.5]decane
- (S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde
Uniqueness
8-Azaspiro[4.5]decane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both nitrogen and carboxylic acid functional groups. This combination of features makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
8-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-2-1-3-10(8)4-6-11-7-5-10/h8,11H,1-7H2,(H,12,13) |
InChI-Schlüssel |
BBPNTTQGLIUMBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2(C1)CCNCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


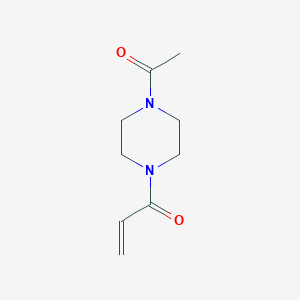
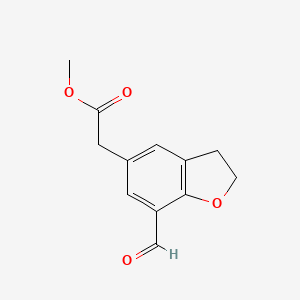
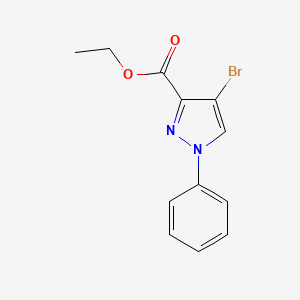
![1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)
![3-[(2-Aminopropyl)sulfanyl]benzoicacidhydrochloride](/img/structure/B13554204.png)
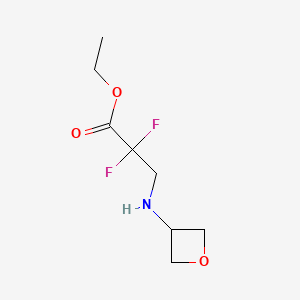
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13554214.png)





